Tetrakis(pyrrolidino)diborane
Overview
Description
Tetrakis(pyrrolidino)diborane is a chemical compound with the molecular formula C₁₆H₃₂B₂N₄ It is characterized by the presence of two boron atoms each bonded to two pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrakis(pyrrolidino)diborane can be synthesized through the reaction of bis(pyrrolidino)boron bromide with sodium metal in toluene under an inert atmosphere. The reaction is carried out at temperatures between 105-110°C, resulting in a dark blue solution. The product is then isolated by filtration and purified through distillation under reduced pressure .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Tetrakis(pyrrolidino)diborane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-nitrogen compounds.
Reduction: It can be reduced to form simpler boron-containing compounds.
Substitution: The pyrrolidine rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various boron-nitrogen compounds, which can be further utilized in different chemical processes .
Scientific Research Applications
Tetrakis(pyrrolidino)diborane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s boron content makes it useful in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is used in the production of advanced materials and as a precursor for other boron-containing compounds
Mechanism of Action
The mechanism by which tetrakis(pyrrolidino)diborane exerts its effects involves the interaction of its boron atoms with various molecular targets. The boron atoms can form stable complexes with nitrogen-containing compounds, facilitating various chemical transformations. The pyrrolidine rings provide steric hindrance, influencing the compound’s reactivity and selectivity in different reactions .
Comparison with Similar Compounds
- Bis(pyrrolidino)boron bromide
- Tris(pyrrolidino)borane
- Diborane
Comparison: Tetrakis(pyrrolidino)diborane is unique due to its four pyrrolidine rings, which provide greater steric hindrance and influence its reactivity compared to similar compounds. This makes it particularly useful in specific synthetic applications where selectivity and stability are crucial .
Properties
IUPAC Name |
dipyrrolidin-1-ylboranyl(dipyrrolidin-1-yl)borane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32B2N4/c1-2-10-19(9-1)17(20-11-3-4-12-20)18(21-13-5-6-14-21)22-15-7-8-16-22/h1-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJAPCOUEXPQNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(B(N1CCCC1)N2CCCC2)(N3CCCC3)N4CCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32B2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399031 | |
Record name | Tetrakis(pyrrolidino)diborane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158752-98-8 | |
Record name | Tetrakis(pyrrolidino)diborane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrakis(pyrrolidino)diborane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.